molecular formula C10H15N B095239 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- CAS No. 15373-31-6

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

Cat. No. B095239
CAS RN: 15373-31-6
M. Wt: 149.23 g/mol
InChI Key: YYJOTFQPYNOYAB-UHFFFAOYSA-N
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Description

“3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” is a nitrile compound, which is acetonitrile where one of the hydrogens has been replaced by a 2,2,3-trimethylcyclopent-3-en-1-yl group . It is a powerful fragrance compound with pine, rosemary, and hay-like tonalities .


Molecular Structure Analysis

The molecular structure of “3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” contains a total of 26 bonds, which include 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 nitrile (aliphatic) . The molecule contains a total of 26 atoms; 15 Hydrogen atoms, 10 Carbon atoms, and 1 Nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-” are as follows :

Scientific Research Applications

Synthesis of Complex Organic Compounds

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl- and related compounds play a crucial role in the synthesis of complex organic compounds. For instance, allylic alcohols were treated with 1-(trimethylsilyloxy)cyclopentene, resulting in the formation of polycyclic acetals through a domino reaction sequence, which ultimately led to the synthesis of fused seven-membered carbocyclic rings or substituted naphthalenes (Hanna et al., 2001). Additionally, a series of cyclopent-3-en-1-ylmethylamines, with varying methyl substituents, were synthesized and further reacted to form 1-azatricyclo[2.2.1.0(2,6)]heptanes, highlighting the compound's potential in constructing intricate molecular structures (Hu et al., 2009).

Catalyst in Chemical Reactions

The compound and its derivatives have been used as catalysts or intermediates in chemical reactions. For instance, the selective oxidation of cyclopentene to cyclopentanone, catalyzed by a complex containing the compound, achieved nearly 100% conversion and 94.6% yield under certain conditions (Sui et al., 2008). This showcases the compound's role in facilitating highly efficient and selective chemical transformations.

Material Science and Engineering

In material science, the compound has been utilized in the synthesis of novel materials with specific properties. A recent study demonstrated the synthesis of a cyclo-trimer of acetonitrile, which exhibited strong intrinsic photoluminescence and the potential for in vivo imaging. Moreover, this material significantly promoted osteogenesis, highlighting its multifunctional applications in bone tissue engineering and biomedical fields (Liu et al., 2018).

properties

IUPAC Name

2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-9(6-7-11)10(8,2)3/h4,9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOTFQPYNOYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864589
Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-

CAS RN

15373-31-6
Record name 2,2,3-Trimethyl-3-cyclopentene-1-acetonitrile
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 3-Cyclopentene-1-acetonitrile, 2,2,3-trimethyl-
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Record name 2,2,3-trimethylcyclopent-3-enylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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